2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound belonging to the thiazolopyrimidine class of heterocyclic compounds. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolopyrimidine core. One common approach is the cyclocondensation of appropriately substituted thioureas with α-haloketones or α-haloesters. The reaction conditions often require heating and the use of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of maintaining precise temperature and pressure conditions. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thio groups to sulfoxides or sulfones.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its antimicrobial properties against various pathogens.
Medicine: : Investigated for its potential antitumor and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interaction with specific molecular targets. It may inhibit enzymes or bind to receptors involved in inflammatory or cancerous processes. Further research is needed to elucidate the precise pathways and targets.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyclopropyl group and the dimethylphenyl moiety. Similar compounds include other thiazolopyrimidines and thiazolo[4,3-d]pyrimidines, which also exhibit biological activities but differ in their substituents and core structures.
List of Similar Compounds
Thiazolopyrimidines
Thiazolo[4,3-d]pyrimidines
2-Substituted thiazolo[3,2-a]pyrimidines
Properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-4-3-5-13(11(10)2)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)12-6-7-12/h3-5,9,12H,6-8H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZTAOPLQPKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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